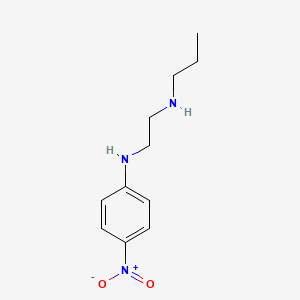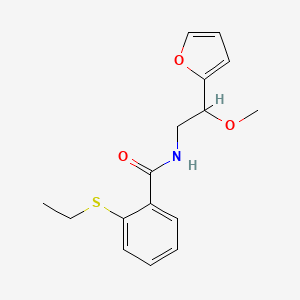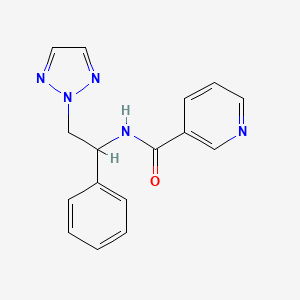
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is a compound that can be categorized under the broader class of nicotinamide derivatives. These derivatives are known for their diverse biological activities, including their role in apoptosis induction, anticancer properties, and potential fungicidal activities. The compound is structurally characterized by the presence of a nicotinamide moiety, a phenyl group, and a triazole ring, which are common structural features in compounds with significant pharmacological potential .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the formation of amide bonds and the introduction of various substituents to the nicotinamide core. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which share a similar structural motif with the compound of interest, is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is known for its efficiency in constructing triazole rings . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of a triazole ring, as seen in related compounds, is known to contribute to the binding affinity to biological targets such as tubulin, which is a key player in cell division and a common target for anticancer agents . The phenyl group and the nicotinamide moiety are also important for the interaction with biological targets, potentially enhancing the compound's pharmacological effects.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including those that lead to the formation of conjugates or the modification of existing functional groups. For example, nicotinamide can be metabolized in plants to form conjugates like trigonelline and nicotinic acid glucoside . In the context of synthetic chemistry, nicotinamide derivatives can react with different reagents to yield a variety of products, which can be used to further explore the chemical space around the nicotinamide scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the nicotinamide core. These properties are important for the compound's bioavailability and its suitability for drug development. For example, the introduction of a triazole ring can affect the compound's lipophilicity, which in turn can influence its ability to cross cell membranes . The specific properties of this compound would need to be determined experimentally to fully understand its potential as a pharmacological agent.
Scientific Research Applications
Corrosion Inhibition and Adsorption Behavior Research has demonstrated that derivatives of nicotinamide, including structures similar to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide, serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds, by adhering to the metal surface, create a protective layer that reduces corrosion, which is crucial for the longevity of metal structures in industrial applications. The efficiency of these inhibitors was confirmed through a variety of techniques, including mass loss measurements and electrochemical studies, indicating their potential for broad industrial application (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Anticancer Properties A series of nicotinamide derivatives has been synthesized and evaluated for their potential anticancer activities. These compounds demonstrated significant activity against a panel of 60 human cancer cell lines, with certain derivatives showing the ability to inhibit tubulin polymerization, a critical process for cell division. This activity suggests a promising avenue for the development of new anticancer drugs, highlighting the potential of nicotinamide derivatives in therapeutic applications (Kamal et al., 2014).
Metabolic Fate in Plants Nicotinamide and its derivatives play an essential role in the metabolism of various plant species. These compounds are involved in the synthesis of critical molecules such as nicotinamide adenine dinucleotide (NAD), influencing plant growth and development. Understanding the metabolic pathways of nicotinamide in plants can provide insights into agricultural practices and the nutritional aspects of crops (Matsui et al., 2007).
Transdermal Permeation and Cosmetic Applications Nicotinamide is known for its role in enhancing the solubility and permeation of various compounds through the skin. This characteristic makes it an attractive ingredient in cosmetic formulations, where it can improve the efficacy of skin care products. Research into the interaction of nicotinamide with other compounds can lead to the development of more effective transdermal therapies and cosmetic products (Nicoli et al., 2008).
Nutritional and Clinical Care Nicotinamide plays a vital role in cellular energy metabolism, influencing various physiological processes. It has been studied for its cytoprotective properties, offering potential benefits in treating or managing diseases related to immune dysfunction, diabetes, and aging. The breadth of nicotinamide's biological actions underscores its significance in both nutrition and clinical care, promising new therapeutic strategies for multiple health conditions (Maiese et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating arousal, wakefulness, and appetite .
Mode of Action
This compound acts as an antagonist at the orexin receptors . It binds to these receptors with high specificity, preventing the action of orexin neuropeptides, also known as hypocretins . This results in the suppression of wake-promoting signals, thereby promoting sleep .
Biochemical Pathways
The compound’s action on the orexin receptors affects the orexinergic system, which is a central player in the regulation of the sleep-wake cycle . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to a decrease in wakefulness and an increase in sleep .
Pharmacokinetics
Triazole compounds, in general, are known for their high chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that this compound might have good bioavailability and stability in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of wake-promoting signals in the brain . This leads to an increase in sleep and a decrease in wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, sleep patterns, and stress levels can affect the orexinergic system and thus potentially influence the compound’s effects . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
Future Directions
The study of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” and its analogs has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up potential future directions for the development of new therapeutic agents targeting the carbonic anhydrase-II enzyme .
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAMMCYXYBIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)
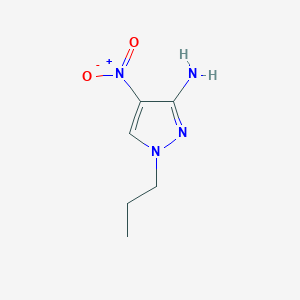
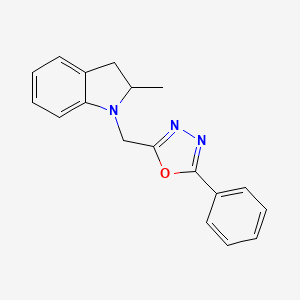
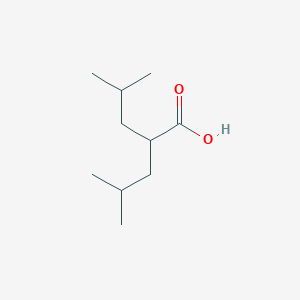
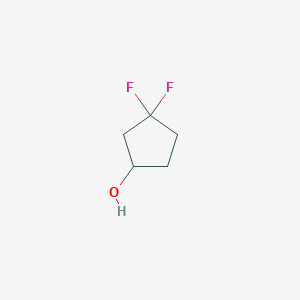
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)
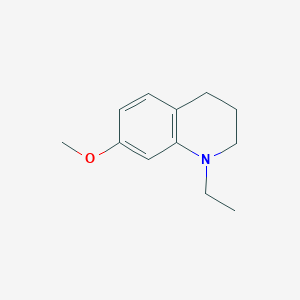
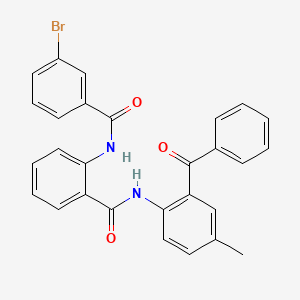

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
